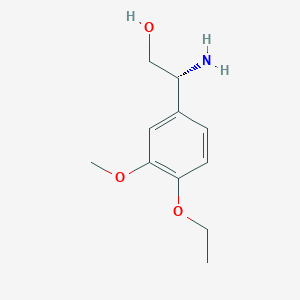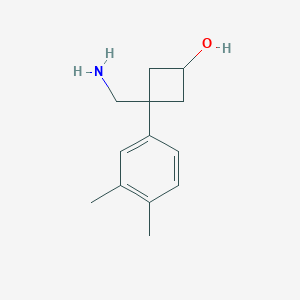![molecular formula C7H8BF2NO2 B13582946 [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a pyridine ring substituted with a difluoromethyl group and a boronic acid moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, piperidine derivatives, and various functionalized pyridine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of difluoromethyl and boronic acid groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets and pathways .
Medicine
In medicinal chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer synthesis, catalysis, and material science .
作用機序
The mechanism of action of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The difluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets .
類似化合物との比較
Similar Compounds
[6-(Trifluoromethyl)-5-methylpyridin-3-yl]boronic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[6-(Chloromethyl)-5-methylpyridin-3-yl]boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.
[6-(Methyl)-5-methylpyridin-3-yl]boronic acid: Lacks the difluoromethyl group, having only a methyl group.
Uniqueness
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is unique due to the presence of both difluoromethyl and boronic acid functionalities. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the boronic acid moiety provides versatile reactivity and binding capabilities. This combination makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C7H8BF2NO2 |
|---|---|
分子量 |
186.95 g/mol |
IUPAC名 |
[6-(difluoromethyl)-5-methylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H8BF2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7,12-13H,1H3 |
InChIキー |
XQGJDPRZDFMFFD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C(F)F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)



![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)



![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)

